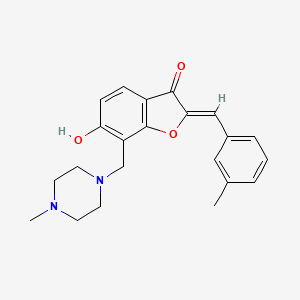

![molecular formula C15H20N4O4S3 B2979924 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034535-91-4](/img/structure/B2979924.png)

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H20N4O4S3 and its molecular weight is 416.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of sulfonamides, including structures related to the compound of interest, have demonstrated significant inhibition of human carbonic anhydrase (CA) isozymes, particularly CA II, IX, and XII, which are crucial for various physiological functions. These isozymes play roles in respiration, the formation of cerebrospinal fluid, and the growth and metastasis of certain tumors, making them targets for therapeutic agents. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, edema, epilepsy, and cancer, especially where the inhibition of tumor-associated CA isoforms may restrict tumor growth (Alafeefy et al., 2015).

Antiviral and Antimicrobial Activities

Compounds structurally related to "N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide" have shown promise in antiviral and antimicrobial applications. For instance, derivatives have been synthesized with significant anti-tobacco mosaic virus activity, showcasing the potential for agricultural applications and the control of plant diseases (Chen et al., 2010). Additionally, sulfonamide derivatives have exhibited potent antibacterial activities against pathogens, indicating their potential use in developing new antimicrobial agents with broad-spectrum activities (Foroumadi et al., 2005).

Antiproliferative Agents

The sulfonamide motif, as found in the compound of interest, has been utilized in the design of antiproliferative agents. These compounds have been tested against various cancer cell lines, showing efficacy in inhibiting cell growth. This suggests potential applications in cancer therapy, particularly in targeting specific cancer cell types or pathways associated with tumor growth and metastasis. Novel sulfonamide derivatives carrying biologically active moieties have been synthesized and evaluated as VEGFR-2 inhibitors, showing good activity as cytotoxic agents against several cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ghorab et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in regulating heart rate, pain perception, reward/addiction, and anxiety . The exact pathways affected would depend on the specific cell type and the distribution of GIRK channels within that cell.

Pharmacokinetics

The compound was evaluated in tier 1 dmpk assays and showed improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound results in the hyperpolarization of the cell, reducing its excitability. This can lead to various effects at the molecular and cellular level, depending on the specific role of the GIRK channels in that cell .

properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S3/c20-25(21)9-6-12(10-25)19-7-4-11(5-8-19)18-26(22,23)14-3-1-2-13-15(14)17-24-16-13/h1-3,11-12,18H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGIOKXERMCBHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2979843.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979845.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)

![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)

![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)

![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)

![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)

![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)